molecular formula C19H18N4O2S B4647063 6,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

6,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No.: B4647063
M. Wt: 366.4 g/mol
InChI Key: HQWXSTTUDKYELN-UHFFFAOYSA-N
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Description

6,6-Dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic compound featuring a fused triazoloquinazolinone scaffold. Its structure includes a 6,6-dimethyl group on the dihydroquinazolinone ring and a sulfanyl-linked 2-oxo-2-phenylethyl substituent at position 2. The sulfanyl moiety and aromatic substituents likely influence its electronic properties, solubility, and bioactivity, making it a subject of interest in medicinal chemistry and catalysis research .

Properties

IUPAC Name

6,6-dimethyl-2-phenacylsulfanyl-5,7-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-19(2)8-14-13(15(24)9-19)10-23-17(20-14)21-18(22-23)26-11-16(25)12-6-4-3-5-7-12/h3-7,10H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWXSTTUDKYELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC3=NC(=NN3C=C2C(=O)C1)SCC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Quinazolinone Synthesis: The quinazolinone moiety is often prepared by the condensation of anthranilic acid derivatives with formamide or formic acid.

    Coupling Reactions: The phenylethylsulfanyl group is introduced through nucleophilic substitution reactions, where a suitable phenylethyl halide reacts with a thiol derivative.

    Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the triazoloquinazolinone structure.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

6,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone groups to alcohols.

    Cyclization: The compound can undergo further cyclization reactions under specific conditions to form more complex ring structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and temperature control.

Scientific Research Applications

6,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazoloquinazolinone derivatives exhibit structural diversity based on substituent patterns, which directly affect their physicochemical properties and reactivity. Below is a detailed comparison of the target compound with structurally related analogs (Table 1).

Table 1: Comparative Analysis of Triazoloquinazolinone Derivatives

Compound Name Substituents Synthesis Method Yield (%) Key Properties/Applications References
Target Compound
6,6-Dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-...
2-(2-Oxo-2-phenylethylsulfanyl), 6,6-dimethyl Not explicitly reported in evidence N/A Potential bioactivity (inferred from class)
9-(4-Hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[...]-one 9-(4-Hydroxyphenyl), 6,6-dimethyl NGPU catalyst, green conditions 85–90 High catalytic efficiency, recyclable catalyst
5-Chloro-8-methyl-2-methylsulfanyl[1,2,4]triazolo[1,5-a]quinazoline 5-Chloro, 8-methyl, 2-methylsulfanyl Conventional organic synthesis 93 Antifungal activity (structural analog)
7,8-Dimethoxy-2-methylsulfanyl-4H-[...]quinazolin-5-one 7,8-Dimethoxy, 2-methylsulfanyl Multi-step condensation 78 Enhanced solubility due to methoxy groups
9-(2,4-Dichlorophenyl)-2,6,6-trimethyl-5,6,7,9-tetrahydro[...]-one 9-(2,4-Dichlorophenyl), 2,6,6-trimethyl Group-assisted purification (GAP) chemistry 82 Improved lipophilicity, antimicrobial potential
9-Phenyl-2-[(4-methoxyphenyl)sulfanyl]-6,6-dimethyl-... 9-Phenyl, 2-(4-methoxyphenylsulfanyl), 6,6-dimethyl Copper nanocatalyst (Cu@HAP@KIT-6) 88–97 High yield, mild conditions, recyclable catalyst

Key Observations

Structural Variations and Bioactivity :

  • The target compound ’s 2-oxo-2-phenylethylsulfanyl group distinguishes it from analogs with simpler methylsulfanyl (e.g., ) or aryl substituents (e.g., ). This substitution may enhance π-π stacking interactions in biological targets .
  • Chloro and methoxy substituents (e.g., ) improve antifungal activity and solubility, respectively, but the target compound’s bioactivity remains uncharacterized in the provided evidence.

Synthetic Efficiency: The copper nanocatalyst method (88–97% yields, ) outperforms traditional methods (e.g., 78–93% in ). However, the target compound’s synthesis details are unspecified. Green chemistry approaches (e.g., NGPU catalyst in ) emphasize recyclability and reduced environmental impact, aligning with modern synthetic trends.

Physicochemical Properties :

  • Lipophilicity is influenced by substituents: dichlorophenyl groups (LogP ↑, ) vs. methoxy groups (solubility ↑, ). The target compound’s phenylethylsulfanyl group may balance hydrophobicity and electronic effects.

Catalyst Performance :

  • NGPU () and Cu@HAP@KIT-6 () catalysts show superior recyclability and efficiency compared to hypervalent iodine(III) systems (implied in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 2
Reactant of Route 2
6,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

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